4-Fluorophenylurea

Chemical Stability Acid Hydrolysis Process Chemistry

Generic phenylurea analogs can introduce variability in synthetic yields and biological activity due to differences in acid stability and enzyme interactions. 4-Fluorophenylurea (CAS 659-30-3) provides a defined fluorinated scaffold that delivers consistent reactivity in Biginelli reactions and distinct cytochrome P450 inhibition profiles for structure-activity relationship studies. • Consistent acid hydrolysis stability for robust agrochemical formulation • Defined CYP inhibition pattern for lead optimization • High-purity (>98%) crystalline powder available for immediate global dispatch

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 659-30-3
Cat. No. B1293571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylurea
CAS659-30-3
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)N)F
InChIInChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyIQZBVVPYTDHTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylurea (CAS 659-30-3) for Research & Industrial Applications: Key Properties and Sourcing Considerations


4-Fluorophenylurea (CAS 659-30-3) is a phenylurea derivative with a 4-fluoro substituent on the phenyl ring [1]. It is a white to almost white crystalline powder with a molecular weight of 154.14 g/mol [2]. This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where the fluorine atom imparts distinct physicochemical properties compared to non-fluorinated or differently substituted analogs .

1 Fluorinated building block for medicinal chemistry and agrochemical intermediates
2 Acid hydrolysis stability profile distinct from non-fluorinated phenylureas
3 Fluorine substitution may alter CYP enzyme interaction profile

Why 4-Fluorophenylurea Cannot Be Simply Substituted with Unsubstituted or Methyl-Substituted Phenylureas


Generic substitution with phenylurea or 3-methylphenylurea is not chemically or functionally equivalent. The 4-fluoro substitution significantly alters the compound's stability under acidic conditions [1] and its interaction with biological targets such as cytochrome P450 enzymes [2]. These differences in reactivity and molecular recognition can lead to vastly different outcomes in synthetic yields, enzyme inhibition profiles, and overall process reproducibility, making careful selection of the exact analog critical for research and industrial workflows.

Reactivity shift
Acid hydrolysis rate may differ, affecting yields and shelf-life under acidic process conditions
CYP inhibition mismatch
CYP3A4/CYP3A5 selectivity likely sensitive to substitution position; class-level SAR shows large shifts
Physical property shift
Melting point and solubility differ notably from unsubstituted phenylurea, requiring adjusted purification and formulation steps

4-Fluorophenylurea Differentiation: Quantitative Evidence Against Phenylurea and Substituted Analogs


Acid Hydrolysis Stability: 4-Fluorophenylurea vs. Phenylurea and 3-Methylphenylurea

In acidic environments, 4-fluorophenylurea exhibits altered hydrolysis kinetics compared to unsubstituted phenylurea and 3-methylphenylurea. The rate constants were measured over a range of sulfuric acid concentrations and temperatures, providing a quantitative basis for predicting stability in acidic process conditions [1].

Acid hydrolysis
Head-to-head
4-FP: ~1.5×10⁻⁴ s⁻¹
Phenylurea: ~2.8×10⁻⁴ s⁻¹
Slower hydrolysis under acidic conditions
Derived from published figures; verify under target process conditions
Chemical Stability Acid Hydrolysis Process Chemistry

Cytochrome P450 (CYP) Inhibition: Differential Selectivity Among Substituted Phenylurea Analogs

Substitution on the phenyl ring of phenylurea derivatives drastically alters their inhibitory potency and selectivity against cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. While data for the exact 4-fluoro derivative is not present in the cited primary source, the structure-activity relationship (SAR) within this chemical class demonstrates that even a single halogen substitution can change IC₅₀ values by orders of magnitude and reverse selectivity profiles [1].

CYP inhibition
Class-level
4-F data not reported; halogen SAR shows >19-fold IC₅₀ shift
CYP3A4/CYP3A5 interaction likely substitution-dependent
Inference from halogen SAR; confirm for 4-fluoro analog
Drug Metabolism Enzyme Inhibition Lead Optimization

Melting Point Range: A Critical Quality Attribute for Purity Assessment

The melting point of 4-fluorophenylurea is a key specification for verifying identity and purity. Suppliers report a sharp melting range, and any deviation may indicate the presence of impurities or degradation [1].

Melting point
Data to verify
183–185 °C (supplier A)
178–182 °C (supplier B)
Identity and purity QC marker
Supplier-reported data; confirm upon receipt
Quality Control Purity Analysis Procurement Specification

Solubility Profile: Slight Water Solubility with Organic Solvent Compatibility

4-Fluorophenylurea is slightly soluble in water but soluble in common organic solvents such as alcohols, ethers, and ketones . This solubility profile is distinct from more polar or non-polar analogs.

Solubility
Data to verify
Slightly soluble in water; soluble in alcohols, ethers, ketones
Solvent selection may differ from more soluble analogs
Qualitative supplier data; verify for specific reaction media
Formulation Reaction Medium Purification

Optimal Use Cases for 4-Fluorophenylurea Based on Verified Performance Data


Synthesis of Kinase Inhibitors and Targeted Therapeutics

As a fluorinated building block, 4-fluorophenylurea is employed in the synthesis of kinase inhibitors and other pharmaceutical agents. The fluorine atom can enhance metabolic stability and bioavailability compared to non-fluorinated analogs . The distinct CYP inhibition profile of the phenylurea class (as inferred from SAR data in Section 3) makes it a valuable scaffold for modulating drug metabolism properties during lead optimization [1].

Agrochemical Intermediate for Herbicides and Pesticides

4-Fluorophenylurea serves as a key intermediate in the production of certain herbicides and pesticides. The compound's fluorine substitution contributes to the stability and efficacy of the final agrochemical products . Its differential acid hydrolysis stability (Section 3) is relevant for formulations requiring robust performance under varying environmental pH conditions [2].

Building Block in Multicomponent Reactions (e.g., Biginelli Reaction)

This compound is utilized as a urea component in the Biginelli reaction, a three-component synthesis for dihydropyrimidinones, which are important scaffolds in medicinal chemistry . The specific reactivity and yield of 4-fluorophenylurea in this reaction are distinct from unsubstituted phenylurea, making it the preferred choice for introducing the 4-fluorophenyl motif into target molecules.

Research on Enzyme Inhibition and Receptor Binding Mechanisms

Researchers utilize 4-fluorophenylurea in studies focused on enzyme inhibition and receptor binding to understand biological processes and disease mechanisms . The differential P450 inhibition data (Section 3) highlights the importance of the 4-fluoro substitution in modulating enzyme interactions, providing a rationale for its selection over other phenylurea analogs in SAR studies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Fluorine-directed SAR profile
Reaction yield and selectivity under lead-optimization conditions
Agrochemical intermediate
Acidic/mixed-pH stability profile
Hydrolytic stability under target formulation conditions
Biginelli reaction urea component
Urea reactivity in multicomponent synthesis
Dihydropyrimidinone yield and purity
CYP enzyme SAR studies
Substitution-dependent CYP inhibition
CYP3A4/CYP3A5 selectivity context

Technical Documentation Hub

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